5-bromo-4-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Drug Discovery and Materials Science
The indole nucleus is often referred to as a 'privileged structure' in medicinal chemistry due to its ability to bind to a diverse range of biological targets with high affinity. eurekaselect.comaip.org This has resulted in the development of numerous indole-containing drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents, among others. aip.orgnih.govmdpi.com In materials science, indole-based polymers and dyes have garnered attention for their unique photophysical and electronic properties, finding applications in organic electronics and sensor technology. The indole scaffold's inherent chemical reactivity allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with tailored properties. nih.gov
The structural versatility of the indole scaffold is a key factor in its widespread use. The ability to form diverse chemical bonds and incorporate various substituents allows for the fine-tuning of biological activity and physical properties. mdpi.com This has led to the discovery of novel drugs with improved efficacy and safety profiles. mdpi.com
The Role of Halogenation in Modulating Indole Reactivity and Biological Activity
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring is a powerful strategy for modulating its physicochemical and biological properties. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The position and nature of the halogen substituent are critical, often leading to significant changes in biological activity. nih.gov For instance, halogenated indoles have shown promise as aryl hydrocarbon receptor (AhR) modulators, with the type and position of the halogen influencing their efficacy. nih.gov Furthermore, halogen atoms can serve as synthetic handles for further chemical modifications, expanding the accessible chemical space for drug discovery and materials development. researchgate.net
Enzymatic halogenation offers a green and highly selective alternative to traditional chemical methods, employing halogenase enzymes to install halogen atoms at specific positions on the indole ring. nih.gov This approach is particularly valuable for the synthesis of complex, regioselectively halogenated indoles. nih.gov
Focus on 5-Bromo-4-methyl-1H-indole within the Context of Substituted Indole Research
Among the vast family of halogenated indoles, this compound has emerged as a significant building block in synthetic and medicinal chemistry. This specific substitution pattern, with a bromine atom at the 5-position and a methyl group at the 4-position, provides a unique combination of steric and electronic properties. The bromine atom can participate in halogen bonding and serves as a key site for cross-coupling reactions, enabling the construction of more complex molecular architectures. The adjacent methyl group can influence the conformation and reactivity of the indole ring. This compound has been utilized in the synthesis of various biologically active molecules, including imidazopyridine and pyrazolopyridine derivatives. google.com
The synthesis of this compound itself can be achieved through multi-step sequences, often starting from commercially available precursors. For example, its derivative, this compound-2-carboxylic acid, can be prepared from 3-bromo-2-methyl-benzaldehyde. bldpharm.comlookchem.com
Historical Context of Indole Synthesis Methodologies for Substituted Derivatives
The ability to synthesize substituted indoles like this compound is the culmination of over a century of research in synthetic organic chemistry. nih.gov Several named reactions have become indispensable tools for the construction of the indole nucleus.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods. wikipedia.orgbyjus.comcreative-proteomics.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com While versatile, it can be limited by the availability of the starting hydrazines and the harsh acidic conditions. byjus.com
The Reissert indole synthesis provides an alternative route, starting from o-nitrotoluenes and diethyl oxalate. wikipedia.orgbhu.ac.in This method allows for the synthesis of indoles with substituents at the 2-position. wikipedia.org
The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgwikipedia.orgquimicaorganica.org Modern modifications have made this reaction more versatile and applicable to a wider range of substrates. wikipedia.orgresearchgate.net
More contemporary methods, often employing transition metal catalysis, have significantly expanded the scope and efficiency of indole synthesis. The Larock indole synthesis , for example, utilizes a palladium catalyst to couple an o-iodoaniline with a disubstituted alkyne, offering a powerful tool for preparing 2,3-disubstituted indoles. wikipedia.orgdukevertices.orgub.edu The Hegedus indole synthesis also employs palladium catalysis for the oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgontosight.ai These modern methods often proceed under milder conditions and tolerate a wider range of functional groups, making them invaluable for the synthesis of complex indole derivatives. dukevertices.orgontosight.ai
| Synthesis Method | Key Reactants | Key Features |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Oldest and widely used method, acid-catalyzed. wikipedia.orgbyjus.com |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Synthesizes 2-substituted indoles. wikipedia.orgbhu.ac.in |
| Madelung Synthesis | N-Phenylamide | Intramolecular cyclization with a strong base at high temperature. wikipedia.orgwikipedia.org |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Palladium-catalyzed, prepares 2,3-disubstituted indoles. wikipedia.orgdukevertices.org |
| Hegedus Indole Synthesis | o-Alkenylaniline | Palladium-catalyzed oxidative cyclization. wikipedia.orgontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDMMBUVBNTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Methyl 1h Indole and Its Advanced Precursors
Strategic Approaches to Regioselective Bromination of Indole (B1671886) Systems
The introduction of a bromine atom at a specific position on the indole ring is a critical step in the synthesis of many target molecules. The reactivity of the indole nucleus towards electrophiles can lead to a mixture of products if the reaction conditions are not carefully controlled.
Bromination at the 5-Position of Indole Precursors
Achieving regioselective bromination at the C5 position of an indole, particularly when other positions are activated, requires a strategic approach. Direct bromination of 4-methyl-1H-indole would likely lead to a mixture of products due to the activating nature of the methyl group and the inherent reactivity of the C3 position of the indole ring.
A common strategy involves the use of a directing group or the careful selection of brominating agents and reaction conditions. For instance, N-protection of the indole can influence the regioselectivity of electrophilic substitution. While direct bromination of 4-methyl-1H-indole is not extensively detailed, analogous reactions with other substituted indoles provide insight. For example, the bromination of 1-methylindole (B147185) can be directed to the 4-position under specific conditions.
In the context of synthesizing 5-bromoindoles, a multi-step approach starting from a suitably substituted aniline (B41778) is often employed. For example, the synthesis of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole begins with 4-bromoaniline (B143363), indicating that the bromine is incorporated early in the synthetic sequence. iajps.com This precursor then undergoes further reactions to construct the indole ring.
Another approach involves the use of specific brominating agents that exhibit high regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel has been shown to be a highly regioselective method for the bromination of certain activated aromatic compounds. nih.gov While not specifically demonstrated for 4-methyl-1H-indole, this method offers a potential pathway for selective bromination.
The following table summarizes various bromination methods and their regioselectivity on indole derivatives:
| Substrate | Brominating Agent/Conditions | Major Product(s) | Reference(s) |
| 3-Methylindoles | NBS (electrophilic) | C2-bromo derivative | acs.org |
| 3-Methylindoles | NBS (radical) | C3-bromomethyl derivative | acs.org |
| Indole | Vanadium Bromoperoxidase, H₂O₂, Br⁻ | 3-bromoindole, oxindole (B195798), indigo | escholarship.org |
| 1-Methylindole | NBS, FeBr₃ | 4-bromo-1-methylindole | |
| Methyl indole-3-carboxylate (B1236618) | Br₂, Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.gov |
| 4-Substituted 1H-indazoles | NBS | 7-bromo-4-substituted-1H-indazoles | rsc.org |
Influence of Indole Substituents on Bromination Regioselectivity
The position of electrophilic attack on the indole ring is highly dependent on the nature and position of existing substituents. The electron-rich pyrrole (B145914) ring is generally more susceptible to electrophilic substitution than the benzene (B151609) ring, with the C3 position being the most reactive in unsubstituted indole.
The presence of an electron-donating group, such as a methyl group at the C4 position, would be expected to activate the benzene ring towards electrophilic substitution. Computational studies on substituted indazoles, which share some electronic similarities with indoles, have shown that the sites most prone to electrophilic attack can be predicted. rsc.org For 4-substituted indazoles, bromination with NBS occurs regioselectively at the C7 position. rsc.org
In the case of 3-methylindoles, the regioselectivity of bromination with NBS can be controlled by the reaction conditions. acs.org Under electrophilic conditions, bromination occurs at the C2 position, whereas radical conditions lead to bromination of the C3-methyl group. acs.org This highlights the importance of the reaction mechanism in determining the outcome.
The presence of an electron-withdrawing group, such as a carboxylate at C3, directs bromination to the benzene ring, as seen in the regioselective dibromination of methyl indole-3-carboxylate to yield the 5,6-dibromo derivative. nih.gov Similarly, enzymatic bromination using vanadium bromoperoxidase shows that the initial attack occurs on the C2-C3 double bond, with the final product depending on the substituent pattern. escholarship.org For 3-substituted indoles, this leads to 3-oxo derivatives. escholarship.org
Advanced Indole Annulation and Cyclization Reactions Relevant to 5-Bromo-4-methyl-1H-indole Frameworks
The construction of the indole core itself is a fundamental aspect of synthesizing substituted indoles. Various named reactions have been developed and refined to create the indole ring system from acyclic precursors.
Fischer Indole Synthesis and its Modifications for Substituted Indoles
The Fischer indole synthesis is a venerable and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.combyjus.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole. wikipedia.orgmdpi.com
The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃. wikipedia.orgrsc.org The reaction is versatile, allowing for the synthesis of a wide variety of substituted indoles. byjus.com Modifications to the classical Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and allow for milder reaction conditions. One notable modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org
To synthesize this compound via the Fischer method, one would theoretically start with (4-bromo-3-methylphenyl)hydrazine (B1275643) and a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring.
The synthesis of certain substituted indoles using the Fischer method can be challenging. A significant challenge lies in the synthesis of C3-N-substituted indoles, which often fail under classical Fischer conditions. acs.orgnih.gov For example, the synthesis of 3-aminoindoles by the Fischer method has not been successful, and the preparation of N-(indol-3-yl)amides proceeds with poor yields in the presence of protic acids. acs.orgnih.gov
The failure of these reactions is attributed to the electronic effects of the substituents. Electron-donating substituents on the carbonyl component can stabilize the intermediate iminylcarbocation formed by heterolytic N-N bond cleavage, which competes with the desired acs.orgacs.org-sigmatropic rearrangement. nih.govnih.gov This diversion of the reaction pathway leads to the failure of the indolization. nih.gov
Solutions to these challenges often involve the use of Lewis acids, such as ZnCl₂ or ZnBr₂, which can promote the cyclization more efficiently than protic acids in these difficult cases. nih.gov
Computational studies have provided valuable insights into the mechanism of the Fischer indole synthesis and the reasons for its failure with certain substitution patterns. nih.govnih.govresearchgate.net These studies have explored the competing pathways of the acs.orgacs.org-sigmatropic rearrangement and the heterolytic N-N bond cleavage.
Calculations have shown that electron-donating groups on the starting carbonyl compound can lower the activation energy for the rearrangement but can also excessively stabilize the N-N bond cleavage pathway, leading to reaction failure. acs.org The strength of the N-N bond in the key ene-hydrazine intermediate is a critical factor. For instance, an N-acyl group increases the N-N bond strength compared to an indolyl group, but the bond dissociation enthalpy is still significantly lower than in cases with only alkyl substituents, explaining the poor yields for 3-amido indoles. nih.gov
Furthermore, computational models have been used to predict the regioselectivity of the Fischer indole synthesis. For example, in the synthesis of a selective androgen receptor modulator, computations showed that the formation of the observed indole regioisomer was energetically favored, while the pathway to the minor isomer led to decomposition products. researchgate.net These theoretical investigations are crucial for understanding and predicting the outcomes of Fischer indole syntheses with complex substrates.
Larock Annulation and Other Palladium-Catalyzed C-N Bond-Forming Reactions for Brominated Indoles
Palladium-catalyzed reactions are powerful tools for forming the indole nucleus through carbon-nitrogen bond formation. nih.govmdpi.com The Larock indole synthesis, a palladium-catalyzed heteroannulation, is a prominent method for preparing 2,3-disubstituted indoles from an ortho-haloaniline and a disubstituted alkyne. nih.govwikipedia.org
The reaction was initially developed for highly reactive o-iodoanilines but has been adapted for less reactive and more economical o-bromoanilines and o-chloroanilines. nih.govub.edu This adaptation was crucial for the synthesis of brominated indoles and often requires the use of specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.govub.edu For instance, Senanayake and co-workers demonstrated that employing bidentate phosphine ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) at elevated temperatures could effectively couple o-bromoanilines. nih.gov A more recent protocol developed for synthesizing complex tryptophan derivatives from o-bromoanilines utilizes a Pd(0)/P(tBu)₃ catalyst system, which enables the reaction to proceed at a milder temperature of 60 °C, thus preventing side reactions. nih.govnih.gov
The general mechanism of the Larock synthesis involves several key steps: wikipedia.orgub.edu
Reduction of a Pd(II) precatalyst to the active Pd(0) species.
Oxidative addition of the o-bromoaniline to the Pd(0) center.
Coordination of the alkyne, followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.
Intramolecular displacement of the halide by the aniline nitrogen to form a six-membered palladacycle.
Reductive elimination to release the indole product and regenerate the Pd(0) catalyst.
Beyond the Larock reaction, other palladium-catalyzed methods, such as those based on C-H activation or intramolecular cyclization of pre-functionalized precursors, have emerged. nih.govresearchgate.net These strategies offer alternative disconnections for the indole ring and can accommodate a wide range of substituents, making them valuable for constructing diverse indole scaffolds. bohrium.com
| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |
| Larock Indole Synthesis | o-Bromoaniline, Disubstituted alkyne | Pd(0) with phosphine ligands (e.g., dtbpf, P(tBu)₃) | Adaptable for less reactive bromoanilines; allows synthesis of 2,3-disubstituted indoles. | nih.gov, ub.edu |
| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | Forms aryl C-N bond, followed by Fischer-type cyclization. | nih.gov |
| Intramolecular C-N Coupling | Halo-aryl enamines | RuPhos precatalyst/RuPhos | Practical, robust, and scalable for N-functionalized indoles. | bohrium.com |
Copper-Catalyzed Cyclization Approaches to Indole Derivatives
Copper-catalyzed reactions have become an attractive and economical alternative to palladium-based systems for indole synthesis. These methods often proceed under mild conditions and exhibit broad functional group tolerance. Copper catalysts can facilitate domino or cascade reactions, enabling the efficient construction of complex polycyclic indole derivatives from simple starting materials. rsc.org
One notable approach involves the copper-catalyzed domino intramolecular C-N coupling/C-Y (where Y = O, S, N) bond formation. rsc.org This strategy allows for the assembly of various fused indole systems, such as oxazino[3,2-a]indoles and thiazino[3,2-a]indoles, from readily available gem-dibromovinyl precursors using a simple Cu₂O catalyst. rsc.org Another innovative method employs visible light and a simple copper catalyst to achieve an intramolecular oxidative cyclization of substituted aromatic enamines, using dioxygen as a green oxidant to produce multi-substituted indoles. rsc.org
Copper catalysis is also effective in radical cascade cyclizations. For example, a Cu-DTBP-catalyzed [3+2] cycloaddition between N-substituted indole-3-aldehydes and aryl alkenes provides access to structurally diverse pyrrolo[1,2-a]indole derivatives. acs.orgnih.gov These methods highlight the versatility of copper in forging the intricate frameworks of indole-containing molecules.
Bartoli Reaction for Functionalized Simple Indole Alkaloids
The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles, a class of compounds that are often difficult to access through classical methods like the Fischer synthesis. wikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com
The presence of a substituent ortho to the nitro group is critical for the reaction's success; in fact, bulkier ortho groups generally lead to higher yields. wikipedia.orgjk-sci.com This steric requirement is essential for promoting the key nih.govnih.gov-sigmatropic rearrangement step in the mechanism. wikipedia.org For the synthesis of a 4-methylindole (B103444) derivative, the starting material would be a 2,3-disubstituted nitrobenzene (B124822) (e.g., 2-methyl-3-substituted nitrobenzene).
The mechanism proceeds as follows: wikipedia.org
Addition of the first equivalent of the vinyl Grignard reagent to the nitro group, which decomposes to form a nitrosoarene.
The nitrosoarene reacts with a second equivalent of the Grignard reagent.
A nih.govnih.gov-sigmatropic rearrangement occurs, driven by the ortho-substituent.
Subsequent cyclization and tautomerization form an intermediate that reacts with a third equivalent of the Grignard reagent.
An acidic workup yields the final indole product.
The flexibility of the Bartoli reaction has made it a key step in the total synthesis of complex indole alkaloids and allows for the creation of indoles substituted on both the carbocyclic and pyrrolic rings. rsc.orgnih.gov
One-Pot Synthetic Protocols for Brominated and Methylated Indoles
One-pot and multicomponent reactions (MCRs) represent a highly efficient approach in modern organic synthesis, aligning with the principles of green chemistry by minimizing waste, saving time, and increasing atom economy. nih.govrsc.org Several such protocols have been developed for the synthesis of polysubstituted indoles.
For instance, a one-pot procedure for synthesizing 3-substituted-4,6-dimethoxyindoles from 3,5-dimethoxyaniline (B133145) and 2-haloketones has been optimized using lithium bromide and sodium bicarbonate. researchgate.net Another innovative approach is a consecutive four-component reaction that generates trisubstituted 3-iodoindoles from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.org This sequence involves a copper-free alkynylation, base-catalyzed cyclization, iodination, and finally, N-alkylation in a single pot. beilstein-journals.org
Furthermore, an indium-promoted one-pot synthesis has been demonstrated, where InBr₃ acts as the sole promoter for both the initial hydrohydrazination of alkynes with phenylhydrazines and the subsequent Fischer-type nih.govnih.gov-sigmatropic rearrangement to form polysubstituted indoles. researchgate.net These streamlined methods offer practical and versatile routes to complex indoles that could be adapted for the synthesis of this compound.
Introduction of Methyl Group at the 4-Position: Specific Synthetic Considerations
The direct functionalization of the C4–H bond of an indole ring is a significant synthetic challenge. nih.govrsc.org The C4 position is less reactive towards electrophilic substitution compared to the C3, C2, C5, and C7 positions. Therefore, achieving C4-selectivity requires overcoming the intrinsic reactivity of the indole nucleus. nih.gov
Recent advances in transition-metal-catalyzed C-H activation have provided powerful strategies for the late-stage diversification of indoles at the C4 position. nih.govacs.org The majority of these methods rely on a directing group (DG), typically installed at the C3 or N1 position, to steer the metal catalyst to the adjacent C4–H bond. nih.gov Weakly-coordinating groups like aldehydes and ketones at the C3 position have proven particularly successful. nih.gov For example, a palladium-catalyzed C4-selective alkynylation of 3-formyl indoles was achieved using alanine (B10760859) as a transient directing group. acs.org This directing group can be readily introduced and later removed, demonstrating the synthetic utility of this approach. acs.org
| Method | Catalyst/Reagent | Directing Group | Key Feature | Reference |
| C4-H Alkynylation | Pd(OAc)₂ | Alanine (transient) at C3 | Achieves high regioselectivity at the C4 position. | acs.org |
| C4-H Fluoroalkylation | Fluoroalkyliodonium triflate salts | Ketone at C3 | Operates at ambient temperature and tolerates various functional groups. | nih.gov |
| C4-H Methylthiolation | Rhodium catalyst | Aldehyde at C3 | Proceeds under mild conditions. | acs.org |
These methods mark a significant advance over traditional approaches, which often require harsh conditions and stoichiometric amounts of toxic metals. nih.gov The development of catalytic systems that can functionalize the recalcitrant C4–H bond is a highly attractive area of research. nih.govrsc.org
Multistep Synthesis Strategies for Complex Brominated and Methylated Indole Derivatives
The this compound core is a valuable building block for constructing more complex, biologically active molecules. Multistep synthesis allows for the elaboration of this scaffold into intricate structures, such as indole alkaloids and pharmaceutical agents. iajps.comyoutube.com
For example, a multistep synthesis starting from 4-bromoaniline was used to produce the complex derivative (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole. iajps.com This scaffold was then further functionalized at the N1 position via electrophilic substitution. iajps.com Similarly, various 5-bromo derivatives of indole phytoalexins have been synthesized through multistep routes involving the reduction of an oxime to a labile amine, followed by reaction with isothiocyanates to form thioureas. beilstein-archives.org Another strategy involved the automated multistep continuous flow synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)-4-phenylthiazole, which combined a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis in a sequential, highly efficient process. nih.gov These examples demonstrate how a brominated indole core can be methodically assembled and then elaborated into diverse and complex molecular architectures.
Cascade and Tandem Reactions for Polycyclic Indole Systems
Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, are highly efficient processes for rapidly building molecular complexity from simple precursors. nih.govnih.gov These strategies are particularly valuable for constructing polycyclic indole systems, as they avoid the need for isolating and purifying intermediates at each step. nih.gov
Palladium-catalyzed multicomponent cascade reactions have been developed to synthesize N-fused polycyclic indoles. rsc.orgrsc.org One such reaction involves a [3+1+1] annulation of 3-diazo oxindole and isocyanides. rsc.orgrsc.org Rhodium-catalyzed cascade annulations have also been employed, for instance, in the [3+2] cyclization of indolyl aldehydes with alkynes to assemble indole-embedded polycyclic skeletons in a single step. acs.org
Copper catalysis also plays a significant role in cascade reactions. A Cu-catalyzed domino intramolecular cyclization can assemble polycyclic indole derivatives, while other copper-catalyzed radical cascades provide access to pyrrolo[1,2-a]indole scaffolds. rsc.orgnih.gov These elegant and efficient reactions showcase the power of cascade strategies in modern synthetic chemistry to access biologically intriguing indole polycycles. nih.gov
Green Chemistry and Sustainable Synthetic Approaches for Halogenated Indoles
In recent years, the principles of green chemistry have become increasingly important in the synthesis of complex molecules, including halogenated indoles. The focus is on developing more environmentally benign processes that minimize waste, reduce the use of hazardous reagents, and employ more sustainable catalysts.
Nickel Catalysis as a Sustainable Alternative to Palladium
Palladium has been a dominant metal catalyst in a vast number of cross-coupling and C-H functionalization reactions for the synthesis of indoles and other heterocyclic compounds. nih.govsigmaaldrich.comnih.gov However, the high cost and relative scarcity of palladium have driven the search for more sustainable and economical alternatives. Nickel, being more earth-abundant and less expensive, has emerged as a powerful and viable substitute in many catalytic transformations. nih.govacs.org
Nickel catalysts have been successfully employed in a variety of reactions for the synthesis and functionalization of indoles. These include C-H alkylation, alkyne annulation, and other cross-coupling reactions. nih.govrsc.orgrsc.org Mechanistic studies have revealed that nickel can operate through different catalytic cycles, such as Ni(I)/Ni(III) pathways, which enables challenging bond formations. rsc.org
The development of versatile nickel catalyst systems allows for the step-economical synthesis of decorated indoles through C-H/N-H activation strategies, often in the absence of metal oxidants and with excellent selectivities. nih.gov This not only improves the sustainability of the process but also opens up new avenues for the synthesis of complex indole derivatives. The use of nickel catalysis in the synthesis of halogenated indoles is a growing area of research, with the potential to provide greener and more efficient routes to these important compounds.
Below is a table summarizing key aspects of nickel-catalyzed reactions in indole synthesis:
| Catalyst System | Reaction Type | Key Features | Reference |
| Nickel/NHC | C-H Alkylation | High chemo- and regioselectivity, tolerates numerous functional groups. | rsc.org |
| Nickel Catalyst | Alkyne Annulation | Step-economical, C-H/N-H activation, absence of metal oxidants. | nih.gov |
| Nickel Catalyst | Selective Alkynylation | Mild and efficient, excellent substrate generality. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Methyl 1h Indole
Reactivity of the Bromine Atom in 5-Position: Cross-Coupling and Functionalization
The bromine atom at the 5-position of the indole (B1671886) ring is a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. This reactivity is particularly valuable for the synthesis of novel compounds with potential biological activities.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 5-bromo-4-methyl-1H-indole, this reaction has been employed to synthesize bisindole scaffolds, which are structural motifs found in numerous biologically active natural products. These reactions typically involve the palladium-catalyzed coupling of the bromoindole with a suitable boronic acid or ester. researchgate.netnih.govmdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netnih.gov For instance, the use of Pd(dppf)Cl2 as a catalyst in the presence of a base like potassium carbonate has been shown to be effective for such transformations. nih.gov The resulting bisindole compounds are of significant interest due to their potential as therapeutic agents.
The Suzuki-Miyaura reaction's utility extends to the functionalization of indazole rings, which are bioisosteres of indoles. nih.gov This highlights the broad applicability of this cross-coupling method in heterocyclic chemistry. The reaction conditions are generally mild, making it compatible with a variety of functional groups. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Reactants | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good |
| ortho-bromoanilines and various boronic esters | CataCXium A palladacycle | - | 2-MeTHF | ortho-substituted anilines | Up to 95% |
| Bromobenzoyl chlorides and phenylboronic acids | Pd2dba3 | K2CO3 | Toluene | Aryl ketones | - |
Palladium-catalyzed carbonylation reactions provide a direct route to introduce carbonyl functionalities, such as amides and ketones, into the indole scaffold. beilstein-journals.orgrsc.org These reactions typically involve the use of carbon monoxide as a carbonyl source and a palladium catalyst. For instance, the carbonylation of this compound in the presence of an amine can yield the corresponding 5-carboxamide derivative. The choice of ligands for the palladium catalyst can influence the efficiency and outcome of the reaction. beilstein-journals.org
Palladium-catalyzed alkylation reactions at the C5-position have also been explored. These reactions can proceed through radical intermediates, particularly with activated alkyl halides. rsc.org The development of efficient and regioselective alkylation methods is an active area of research, as it allows for the introduction of various alkyl groups that can modulate the biological activity of the resulting compounds.
Reactivity of the Indole Nitrogen (N1) for Derivatization
The nitrogen atom of the indole ring is a nucleophilic center and can be readily functionalized through various reactions, most notably N-alkylation and N-acylation. This allows for the introduction of a wide range of substituents at the N1-position, which can significantly impact the compound's properties.
N-alkylation of the indole nitrogen is a common strategy for derivatization. iajps.comrsc.org This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. iajps.comrsc.org The choice of base and solvent system can influence the regioselectivity of the reaction, especially in cases where both N- and C-alkylation are possible. For instance, using sodium hydride in a suitable solvent is a common method for N-alkylation. rsc.orgnih.gov
One-pot, three-component reactions involving Fischer indolization followed by N-alkylation have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This approach offers a high degree of molecular diversity from readily available starting materials.
Reactivity of the Methyl Group at the 4-Position: Potential for Further Functionalization
While the bromine at the 5-position and the indole nitrogen are the most commonly targeted sites for functionalization, the methyl group at the 4-position also offers potential for further chemical modification. However, direct functionalization of the 4-methyl group in this compound is less commonly reported in the literature compared to reactions at other positions. The reactivity of this methyl group could potentially be exploited through radical-based reactions or by activation through metal-catalyzed processes. Further research is needed to explore the full synthetic potential of this position.
Electrophilic and Nucleophilic Reactions of the Indole Ring in Brominated and Methylated Systems
Nucleophilic aromatic substitution (SNAr) reactions on the brominated indole ring are also possible, particularly if the ring is further activated by electron-withdrawing groups. acs.org However, these reactions are less common for simple bromoindoles unless harsh conditions are employed or the nucleophile is particularly strong.
Regioselectivity of Electrophilic Substitution Beyond C-3 and C-2
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. Generally, electrophilic substitution in indoles preferentially occurs at the C-3 position of the pyrrole (B145914) ring. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation, the arenium ion, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com If the C-3 position is occupied, electrophilic substitution typically proceeds at the C-2 position. However, the regioselectivity of these reactions can be influenced by the presence and nature of substituents on the indole ring.
In the case of 4-substituted indoles that are unsubstituted at the C-3 and C-5 positions, electrophilic aromatic substitution can lead to the formation of either 3,4-fused or 4,5-fused ring systems. beilstein-journals.org The outcome of these cyclization and annulation reactions is highly dependent on several factors. For instance, the absence of an electron-donating group on the benzene portion of the indole ring tends to favor cyclization at the C-3 position, particularly when the newly formed ring is larger than six members. beilstein-journals.org Conversely, conditions that favor C-5 regioselectivity are also observed. beilstein-journals.org Furthermore, the use of an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C-3 position, thereby promoting the formation of 4,5-fused products. beilstein-journals.org
While the C-3 position is the most common site for electrophilic attack, substitution at other positions on the benzene ring can occur, influenced by the directing effects of existing substituents. For this compound, the bromine at C-5 is a deactivating ortho-, para-director, while the methyl group at C-4 is an activating ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the methyl group, will dictate the precise location of further electrophilic substitution on the benzene ring.
Mechanistic Studies of Protonation and Polymerization Pathways
The protonation of indoles is a fundamental process that can initiate further reactions, including polymerization. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and UV analysis, have shown that the 3H-indolium cation is the most thermodynamically stable protonated form of indole. stackexchange.com This stability arises from the preservation of the benzene ring's aromaticity, with the positive charge delocalized over the nitrogen and the C-2 carbon. stackexchange.com
Computational Chemistry in Elucidating Reaction Mechanisms and Stability
Computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions and the factors governing molecular stability. Methods such as quantum mechanics and density functional theory provide deep insights into reaction pathways and electronic structures that are often difficult to probe experimentally.
Quantum Mechanical Methods for Reaction Pathway Analysis
Quantum mechanical methods are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways, thereby predicting the most likely mechanism. For instance, a Molecular Electron Density Theory (MEDT) study has been used to investigate the [3+2] cycloaddition reaction involving an indoledione, which provides a model for understanding the reactivity of the indole core. researchgate.net Such studies can elucidate the electronic structure of reactants and transition states, explaining observed regioselectivity and stereoselectivity. researchgate.netresearchgate.net The application of these methods to this compound could provide a detailed understanding of its electrophilic substitution patterns and reactivity in various chemical transformations.
Density Functional Theory (DFT) Studies on Reactivity and Interactions
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of molecules. dntb.gov.uatandfonline.com DFT calculations can determine various molecular properties that correlate with reactivity, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. dntb.gov.uaniscpr.res.in
Studies on substituted indoles and related heterocycles have successfully employed DFT to calculate heats of formation and evaluate relative stabilities. niscpr.res.in The B3LYP functional with a 6-31G basis set is a common level of theory for such investigations. researchgate.netniscpr.res.in For example, DFT has been used to analyze the structure-reactivity relationship of complex organic molecules containing bromo- and methyl-substituted rings, providing insights into their electronic and quantum chemical properties. dntb.gov.ua
The reactivity of this compound can be rationalized using DFT by examining its global and local reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can predict the most reactive sites for electrophilic and nucleophilic attack.
Furthermore, DFT can be used to model intermolecular interactions, which are crucial in understanding reaction mechanisms in solution and the solid state. Hirshfeld surface analysis, derived from DFT calculations, can quantify and visualize these interactions. dntb.gov.ua For this compound, DFT studies could precisely predict the regioselectivity of electrophilic substitutions by calculating the relative energies of the possible intermediates, taking into account the electronic effects of both the bromo and methyl substituents.
Table of Calculated Properties for Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 5-Bromo-1-methyl-1H-indole | C₉H₈BrN | 210.07 | 3.4 | 4.9 |
| 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole | C₁₅H₁₂BrNO₂S | 350.2 | 4.3 | 47.5 |
| 5-bromo-6-methyl-1H-indole | C₉H₈BrN | 210.07 | 3.1 | 15.8 |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Methyl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of organic molecules, including indole (B1671886) derivatives. ontosight.aiprolekare.cz By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For derivatives of 5-bromo-4-methyl-1H-indole, a combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR experiments offers a complete picture of the molecular framework. rsc.org
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In this compound and its analogs, the chemical shifts (δ) of protons are influenced by the electronic effects of the indole ring system, the bromine atom, and the methyl group. libretexts.orglibretexts.org Protons bonded to the aromatic indole core typically resonate in the downfield region (δ 6.5-8.5 ppm), a consequence of the deshielding effect of the aromatic ring current. libretexts.org
For the related compound, 5-bromo-3-methyl-1H-indole, specific proton signals have been identified. The proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet around δ 7.92 ppm. rsc.org The aromatic protons show distinct signals influenced by their position relative to the substituents. For instance, the proton at position 7 (H-7) appears as a doublet at δ 7.73 ppm, while the protons at positions 2 (H-2) and 6 (H-6) also show characteristic shifts and coupling patterns. rsc.org The alkyl protons of the methyl group are found in the upfield region, with the methyl group at position 3 (3-CH₃) in 5-bromo-3-methyl-1H-indole appearing as a doublet at approximately δ 2.32 ppm. rsc.org The presence of electronegative atoms like bromine tends to deshield adjacent protons, shifting their signals to a lower field. libretexts.org
| Proton Assignment (for 5-bromo-3-methyl-1H-indole) | Chemical Shift (δ) in ppm | Multiplicity |
| N-H | 7.92 | s (singlet) |
| H-7 | 7.73 | d (doublet) |
| H-6 | 7.29 | dd (doublet of doublets) |
| H-4 | 7.22 | d (doublet) |
| H-2 | 6.99 | s (singlet) |
| 3-CH₃ | 2.32 | d (doublet) |
| Data sourced from a study on 5-bromo-3-methyl-1H-indole in CDCl₃ solvent. rsc.org |
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. bhu.ac.in In this compound derivatives, the signals for the carbon atoms of the indole ring appear in the aromatic region of the spectrum (typically δ 100-140 ppm).
For the analogous compound 5-bromo-3-methyl-1H-indole, the carbon atoms of the indole ring show distinct resonances. The carbon atom bonded to the bromine (C-5) is found at approximately δ 112.50 ppm. Other carbons in the benzene (B151609) portion of the indole ring (C-4, C-6, C-7, C-3a, C-7a) and the pyrrole (B145914) portion (C-2, C-3) have characteristic chemical shifts. rsc.org The carbon of the methyl group (3-CH₃) appears significantly upfield, at around δ 9.64 ppm. rsc.org
| Carbon Assignment (for 5-bromo-3-methyl-1H-indole) | Chemical Shift (δ) in ppm |
| C-7a | 134.96 |
| C-3a | 130.22 |
| C-4 | 124.76 |
| C-2 | 122.95 |
| C-6 | 121.64 |
| C-7 | 112.50 |
| C-5 | 111.60 |
| C-3 | 111.60 |
| 3-CH₃ | 9.64 |
| Data sourced from a study on 5-bromo-3-methyl-1H-indole in CDCl₃ solvent. rsc.org |
¹⁹F NMR is a powerful technique for characterizing compounds containing fluorine. biophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. biophysics.org A key advantage of ¹⁹F NMR is its large chemical shift range, which makes the signals highly sensitive to subtle changes in the local electronic environment. biophysics.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). ontosight.ai For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, one at M⁺ and another at [M+2]⁺.
Electron Ionization (EI-MS) often causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. nih.govthieme-connect.de For indole derivatives, common fragmentation pathways involve cleavage of the groups attached to the indole nucleus. researchgate.net The specific fragmentation of this compound would likely involve the loss of the methyl group or other characteristic cleavages of the indole ring, providing further confirmation of its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise molecular formula. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. botanyjournals.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.
Key expected absorption bands include:
N-H Stretch: A characteristic sharp or broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring. jmchemsci.com
C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹, indicating the C-H bonds of the aromatic indole ring. libretexts.org
C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of the C-H bonds in the methyl group. ui.ac.id
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring system. libretexts.org
C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ range. mdpi.com
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. ui.ac.id
Analysis of the FTIR spectrum of a related compound, 4-(bis(5-bromo-1H-indol-3-yl)methyl)phenol, confirmed the presence of these characteristic functional groups, aiding in its structural confirmation. nih.gov
Advanced Spectroscopic Techniques for Surface Analysis and Interactions
Beyond basic structural elucidation, advanced spectroscopic techniques can probe how molecules like this compound derivatives interact with surfaces, which is crucial for applications in materials science and corrosion inhibition. bohrium.com Techniques such as X-ray Photoelectron Spectroscopy (XPS) and surface-enhanced infrared absorption spectroscopy are employed for this purpose.
A study on 4-(bis(5-bromo-1H-indol-3-yl)methyl)phenol (BMP), a derivative of 5-bromoindole (B119039), investigated its adsorption and interaction with a copper surface. nih.gov
X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition and chemical states of atoms on a surface. The XPS analysis of the copper surface treated with BMP showed the presence of nitrogen (N 1s) and bromine (Br 3d) peaks, confirming the adsorption of the inhibitor molecule onto the surface. Changes in the binding energies of these elements can indicate the formation of coordinate bonds between the heteroatoms (N, O) of the indole derivative and the copper atoms. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: When used for surface analysis, FTIR can reveal how the vibrational modes of a molecule change upon adsorption. For BMP on copper, shifts in the characteristic vibrational bands of the indole ring suggested a chemical interaction and the formation of a protective film on the metal surface. nih.gov
These advanced methods provide molecular-level insights into the interfacial behavior of indole derivatives, which is essential for designing effective corrosion inhibitors or functional surface coatings. nih.govbohrium.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. units.it When a sample is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The binding energies of these photoelectrons are characteristic of each element, and shifts in these energies provide information about the chemical bonding environment.
For a derivative of this compound, XPS analysis is crucial for confirming the presence and chemical state of its constituent elements: carbon, nitrogen, and bromine. The high-resolution spectra of the C 1s, N 1s, and Br 3d regions are of particular interest.
C 1s Spectrum: The carbon 1s spectrum is expected to be complex, requiring deconvolution to resolve peaks corresponding to carbon atoms in different chemical environments. These include C-C bonds in the aromatic system, C-N bonds of the indole ring, C-Br, and C-H bonds.
Br 3d Spectrum: The presence of bromine is unequivocally identified by the Br 3d doublet (3d₅/₂ and 3d₃/₂). The binding energy for covalent C-Br bonds is typically observed around 70-71 eV. researchgate.net This distinguishes it from ionic bromide (Br⁻), which appears at lower binding energies (around 68-69 eV). researchgate.netnih.gov
The precise binding energies serve as a fingerprint for the molecule's surface composition and bonding characteristics.
Table 1: Predicted XPS Binding Energies for this compound Derivatives
| Element | Orbital | Predicted Binding Energy (eV) | Structural Information |
| Carbon | C 1s | ~284.5 - 286.0 | Differentiates between C-C, C-H, C-N, and C-Br bonds. |
| Nitrogen | N 1s | ~400.2 | Corresponds to the pyrrolic nitrogen in the indole ring. researchgate.net |
| Bromine | Br 3d₅/₂ | ~70.5 | Confirms the presence of a covalent C-Br bond. researchgate.net |
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) provides a powerful combination for materials characterization. SEM uses a focused beam of electrons to generate images of a sample's surface, revealing its topography and morphology at high magnification. maplaboratory.net Simultaneously, the interaction of the electron beam with the sample generates characteristic X-rays from the elements present. EDS detects these X-rays, allowing for qualitative and quantitative elemental analysis of a specific area on the sample. maplaboratory.net
For a solid sample of a this compound derivative, SEM analysis would visualize the crystal habit, particle size, and surface features of the material. This is particularly useful in studies of polymorphism or when the material is part of a composite.
The accompanying EDS analysis provides a rapid, non-destructive confirmation of the elemental composition. researchgate.net It can generate an elemental map of the sample surface, showing the distribution of carbon, nitrogen, and bromine. The expected atomic and weight percentages can be calculated from the molecular formula (C₉H₈BrN) and compared with the experimental data from EDS to verify the compound's purity and stoichiometry.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Weight % (Wt%) | Atomic % (At%) |
| Carbon | C | 12.01 | 9 | 51.46 | 47.37 |
| Hydrogen | H | 1.01 | 8 | 3.84 | 42.11 |
| Bromine | Br | 79.90 | 1 | 38.03 | 5.26 |
| Nitrogen | N | 14.01 | 1 | 6.67 | 5.26 |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Metal Ion Detection
UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing the electronic structure of molecules. Indole and its derivatives possess a π-conjugated system that gives rise to characteristic absorption and emission spectra. researchgate.net The electronic transitions, primarily the ¹Lₐ and ¹Lₑ states, are sensitive to the nature and position of substituents on the indole ring. nih.gov
The introduction of a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) at the 5- and 4-positions, respectively, is expected to modulate the electronic properties of the indole chromophore. Electron-withdrawing groups tend to cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ), while electron-donating groups can cause a hypsochromic (blue) shift. nih.gov The interplay of these substituents in this compound influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, thereby affecting its absorption and emission wavelengths. Computational studies have shown that substitutions can significantly impact the ground and excited electronic states of indole. researchgate.netchemrxiv.org
Furthermore, the inherent fluorescence of the indole core makes its derivatives excellent candidates for developing fluorescent chemosensors. researchgate.net The binding of a metal ion to a chelating site on the indole derivative can perturb the electronic structure, leading to a detectable change in the fluorescence signal, such as quenching or enhancement. researchgate.netnih.gov This phenomenon, often based on mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), allows for the selective and sensitive detection of various metal ions. nih.gov For instance, indole-based sensors have been successfully developed for detecting ions like Cu²⁺, Fe³⁺, and Co²⁺. researchgate.netsjp.ac.lk A derivative of 5-bromoindole has been shown to act as a sensor for fluoride (B91410) ions and tryptamine, demonstrating fluorescence enhancement upon binding. lupinepublishers.comnih.gov
Table 3: Representative Spectroscopic Data for Substituted Indole Derivatives
| Compound | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Notes |
| 4-Formyl-indole | Ethanol | 313 | 477 | Demonstrates a significant red-shift due to the electron-withdrawing formyl group. nih.govrsc.org |
| 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole derivative | Tetrahydrofuran | 380 | 450 | Shows strong absorption in the UV-A range and emission in the blue region. mdpi.com |
| 5-Bromoindolehydrazone derivative (BHDL) | DMSO/H₂O | 251, 372, 487 | 555 | Exhibits multiple absorption bands and emission that is highly sensitive to analytes. lupinepublishers.com |
Table 4: Example of an Indole-Based Fluorescent Sensor for Metal Ion Detection
| Sensor | Target Ion | Spectroscopic Change | Detection Limit | Mechanism |
| Indole-derived Schiff base | Co²⁺ | Fluorescence enhancement | 1 µM | Chelation-Enhanced Fluorescence (CHEF) sjp.ac.lk |
| Indole-based probe (IHT) | Cu²⁺ | "Turn-on" fluorescence | 8.93 x 10⁻⁸ M | Not specified researchgate.net |
Medicinal Chemistry and Biological Activity of 5 Bromo 4 Methyl 1h Indole Derivatives
Structure-Activity Relationship (SAR) Studies on Substituted Indoles
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For indole (B1671886) derivatives, modifications at various positions of the indole nucleus, such as the N1, C2, C3, and benzene (B151609) ring positions, can drastically alter their interaction with biological targets, thereby influencing their potency and selectivity. nih.govijpsjournal.comnih.gov
Impact of Bromine Substitution on Biological Efficacy
The introduction of a bromine atom onto the indole scaffold significantly impacts its physicochemical properties and, consequently, its biological efficacy. The presence of the electronegative bromine atom can alter the electron distribution within the indole ring, affecting its reactivity and binding affinity to receptors. fiveable.meump.edu.plump.edu.pl This modification, often referred to as "bromination," can enhance therapeutic activity by influencing drug-target interactions, often through the formation of halogen bonds. ump.edu.plump.edu.pl
Specifically, the position of the bromine atom is critical. Studies on various indole alkaloids have shown that a single bromine substitution at the C-5 position of the indole ring often leads to a considerable improvement in potency for kinase inhibition and is favorable for antiproliferative activity. nih.gov For instance, the presence of a bromine atom at the C-5 position of spiroindoline phytoalexins was found to partially increase antiproliferative activities against leukemic cells compared to their non-brominated counterparts. beilstein-archives.org Similarly, in a series of indole-3-carboxaldehydes, bromination at the C-5, C-6, or C-7 position significantly increased their potency as quorum sensing inhibitors, with the position of the bromine influencing the degree of activity enhancement. mdpi.com Research on synthetic indole derivatives has also highlighted the importance of the C-5 bromine, with studies showing that 5-bromoindole-2-carboxamides possess high antibacterial activity and that introducing an aryl group substituted with bromine at the C-5 position can be favorable for tyrosine kinase inhibition. mdpi.comd-nb.info
Influence of Methyl Group Position and Other Substituents on Activity
The position of a methyl group on the indole ring also plays a pivotal role in determining biological activity. A methyl group can alter the compound's lipophilicity, electron density, and steric profile, which in turn affects its interactions with biological targets. ontosight.ai
While direct SAR studies on 5-bromo-4-methyl-1H-indole are limited, inferences can be drawn from related structures. For instance, in cannabinoid receptor ligands, a methyl substitution at the 5-position was found to be detrimental to binding and functional activity. researchgate.net Conversely, small substituents like a methyl group at the 2-position appeared to retain good binding activity. researchgate.net The methylation of the indole nitrogen (N-1 position) has been shown to be important for kinase inhibitory and antiproliferative activities in some series, while in others, it led to a significant decrease in affinity for targets like the human serotonin (B10506) transporter (hSERT). nih.govnih.gov
The combination of bromo and methyl groups is exemplified in 4-Bromo-5-methyl-1H-indole-2,3-dione, a synthetic molecule that has demonstrated neuroprotective effects by inhibiting the production of proinflammatory cytokines. biosynth.com This suggests that the specific arrangement of a bromine at position 4 and a methyl group at position 5 can lead to distinct biological profiles. The electron-donating nature of the methyl group can also influence the reactivity of the indole ring in synthetic procedures. rsc.org
Modifications of the Indole Ring and Side Chains
The therapeutic potential of the indole scaffold can be extensively tuned by modifying the indole ring itself or by attaching various side chains. The goal of such modifications is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Common modifications include:
N-1 Substitution: Alkylation or arylation at the N-1 position of the indole ring is a common strategy. For example, N-1 benzylation of ethyl 5-bromo-1H-indole-2-carboxylate is a key step in the synthesis of derivatives with antibacterial activity. d-nb.info However, in some cases, a free N-H group is crucial for activity, as it can act as a hydrogen bond donor. nih.govmdpi.com
C-2 and C-3 Side Chains: The C-2 and C-3 positions of the pyrrole (B145914) ring are frequent sites for introducing diverse functional groups. Indole-2-carboxamides, for instance, represent a scaffold of significant interest for developing new therapeutic agents. d-nb.info The C-3 position is also commonly functionalized; for example, attaching a piperazinylmethyl group has led to the development of potent antagonists for the 5-HT6 receptor. acs.org
Heterocyclic Fusions and Substitutions: Attaching other heterocyclic rings, such as triazoles, thiadiazoles, or oxadiazoles, to the indole core can generate hybrid molecules with enhanced biological activities. nih.govmdpi.comresearchgate.net Indole/1,2,4-triazole (B32235) hybrids, for example, have been explored as inhibitors of tubulin polymerization. mdpi.comresearchgate.net
These strategic modifications highlight the versatility of the indole nucleus in medicinal chemistry, allowing for the generation of a vast library of compounds with diverse pharmacological profiles. ijpsjournal.com
Anticancer and Antiproliferative Activities
Indole derivatives are a significant class of compounds investigated for their anticancer properties. nrfhh.comontosight.ai The 5-bromo-indole scaffold, in particular, has served as a foundation for the development of potent antiproliferative agents. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-proliferative effects against human umbilical vein endothelial cells (HUVEC) and A549 lung cancer cells, with IC₅₀ values of 5.6 µg/mL and 14.4 µg/mL, respectively. researchgate.net Another derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also showed dose-dependent anti-proliferative activity against both HUVEC and A549 cells. nih.gov Furthermore, a derivative featuring a 1-methyl-1H-indole core and a 3-position side chain containing a 4-bromophenyl group exhibited high selectivity towards leukemia cells while showing minimal toxicity to noncancerous cells. acs.org
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | Anti-proliferative | 14.4 µg/mL | researchgate.net |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | Anti-proliferative | 5.6 µg/mL | researchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | Anti-proliferative | 45.5 µg/mL | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | Anti-proliferative | 76.3 µg/mL | nih.gov |
| (E)-3-(5-Bromo-1H-indol-3-yl)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one | Various | Anti-proliferative | Not specified | mbimph.com |
Inhibition of Tubulin Polymerization
One of the key mechanisms through which indole derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Many indole-based compounds act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov
SAR studies have revealed that for some indole series, a hydrogen bond donor N-H group at position 1 is essential for antiproliferative activity via tubulin inhibition. mdpi.com Derivatives of 5-bromoindole (B119039) have been specifically developed for this purpose. A study on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles found that these compounds were potent inhibitors of tubulin polymerization. mdpi.com The trifluoroacetyl group was thought to enhance activity through strong hydrogen bond interactions with protein residues in the binding site. mdpi.com Similarly, indole-based 1,2,4-triazole derivatives have been designed as potent tubulin polymerization inhibitors, with some hybrids showing excellent antiproliferative effects in the nanomolar range and causing cell cycle arrest at the G2/M phase. researchgate.net
| Compound Class | Target | Effect | IC₅₀ Value | Reference |
| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | Tubulin Polymerization | Inhibition | Not specified, but significant | mdpi.com |
| Indole-based 1,2,4-triazole hybrid (Compound 9p) | Tubulin Polymerization | Inhibition | 8.3 µM | researchgate.net |
| Indole-based 1,2,4-triazole hybrid (Compound B5) | HeLa Cell Growth | Inhibition | 0.046 µM | researchgate.net |
| Sulfur atom-spaced TMP derivative (Compound 1k) | Tubulin Polymerization | Inhibition | 0.58 µM | nih.gov |
| Fused indole derivative (Compound 21) | Tubulin Polymerization | Inhibition | 0.15 µM | nih.gov |
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression is common in various cancers, making it a major target for cancer therapy. nih.gov Several studies have focused on designing 5-bromoindole derivatives as inhibitors of EGFR tyrosine kinase.
Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated for this activity. researchgate.net Molecular docking studies predicted that these compounds could bind effectively to the EGFR tyrosine kinase domain. researchgate.netresearchgate.net One of the most potent compounds from this series, designated as 3a, not only inhibited EGFR tyrosine kinase activity but also induced cell cycle arrest and apoptosis in cancer cells. researchgate.net These derivatives were designed to mimic the pharmacophoric features of known EGFR inhibitors, and subsequent in vitro testing confirmed their antiproliferative activity against various human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast). researchgate.net
| Compound Series | Target | Key Finding | Reference |
| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Compound 3a identified as a potent inhibitor, inducing apoptosis. | researchgate.net |
| 5-bromoindole-2-carboxylic acid oxadiazole derivatives | EGFR Tyrosine Kinase | Favorable binding energy predicted by molecular docking. | researchgate.net |
| 5-cyano-pyrido[2,3-b]indole derivatives | EGFR and IGF-1R | 3-methoxybenzylamine derivative (6a) showed Ki of 72 nM for EGFR. | nih.gov |
| Indole-6-carboxylate ester derivatives | EGFR and VEGFR-2 | Compound 4a showed the best fit within the EGFR active site in docking studies. | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which 5-bromo-indole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby halting the proliferation of cancer cells. researchgate.netresearchgate.net
Several studies have demonstrated that these compounds can trigger apoptosis and disrupt the normal cell division cycle in various human cancer cell lines. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit the growth of HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cells by arresting the cell cycle and activating apoptosis. researchgate.net One of the most potent compounds, designated 3a, achieved this by inhibiting the EGFR tyrosine kinase. researchgate.net Similarly, 5-bromobrassinin, an indole phytoalexin derivative, induces cell cycle arrest in the G1 phase in HT-29 human colon cancer cells. beilstein-archives.org Another derivative, 6-bromo-meisoindigo, was found to induce cell cycle arrest at the G2/M phase in HeLa cells and trigger apoptosis in over 90% of CD133+ pancreatic cancer stem cells at a 20 µM concentration. nih.gov
The introduction of different functional groups to the 5-bromo-indole core can fine-tune this activity. A study on 1-benzyl-5-bromoindolin-2-one derivatives found that compound 7d not only induced apoptosis but also caused a significant accumulation of cells in the G2/M phase and a decrease in the G0/G1 phase population in MCF-7 cells. mdpi.com This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, alongside an increase in the levels of caspases-3 and -9, which are key executioners of apoptosis. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |
| Novel 5-bromoindole-2-carboxylic acid derivative (3a) | HepG2, A549, MCF-7 | Cell cycle arrest and activation of apoptosis | researchgate.net |
| Brassinin | HT-29 (Colon) | Induces cell cycle arrest in G1 phase | beilstein-archives.org |
| Homobrassinin | Caco-2 (Colorectal) | Causes ROS-dependent apoptosis | beilstein-archives.org |
| 6-bromo-meisoindigo | HeLa, CD133+ (Pancreatic) | G2/M cell cycle arrest; induced apoptosis | nih.gov |
| 1-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | G2/M phase arrest, increased Bax/Bcl-2 ratio, activation of caspases-3 & 9 | mdpi.com |
Activity against Drug-Resistant Cancer Cell Lines
A significant challenge in cancer chemotherapy is the development of drug resistance. researchgate.net Indole derivatives, including those with a 5-bromo substitution, have shown potential in combating drug-resistant cancers. researchgate.net
Natural compounds containing a brominated indole nucleus, such as aplicyanins and meridianins, have demonstrated cytotoxicity against human tumor cell lines like MDA-MB-231 (breast adenocarcinoma). researchgate.net Furthermore, the natural product Jadomycin G, which shows efficacy against triple-negative and multidrug-resistant (MDR) metastatic breast cancer cells, features a complex molecular structure that, while not a simple indole, highlights the potential of complex natural products in overcoming resistance. researchgate.net
The strategic modification of the 5-bromo-indole scaffold can yield compounds effective against resistant tumors. 5-Bromobrassinin, for instance, has been shown to induce tumor regressions in mammary gland tumors in mice when used in combination with the chemotherapy drug paclitaxel, suggesting a synergistic effect that could help overcome resistance. beilstein-archives.org This compound also suppresses the growth of highly aggressive B16-F10 melanoma isograft tumors. beilstein-archives.org
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiprotozoal)
Derivatives of 5-bromo-1H-indole have demonstrated a broad spectrum of antimicrobial activities. researchgate.netbeilstein-archives.orgbohrium.commdpi.com Research has confirmed their efficacy against various pathogens, including bacteria, fungi, and protozoa. beilstein-archives.orgmdpi.com For example, indole phytoalexins exhibit a wide range of antifungal activities and moderate antibacterial effects. beilstein-archives.org Some isatin-indole hybrids have shown potent activity against the protozoan Trichomonas vaginalis. mdpi.com
Against Gram-Negative and Gram-Positive Bacteria
Derivatives of 5-bromo-indole have been synthesized and tested against a panel of pathogenic bacteria, showing notable activity against both Gram-positive and Gram-negative strains. mdpi.comd-nb.inforesearchgate.net
In one study, a series of 5-bromoindole-2-carboxamides were evaluated for their antibacterial activity. Several of these compounds exhibited high potency, with minimum inhibitory concentrations (MICs) as low as 0.35–1.25 μg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. d-nb.info Notably, some of these synthetic derivatives showed higher activity against E. coli and P. aeruginosa than the standard reference drugs, gentamicin (B1671437) and ciprofloxacin. d-nb.info
Another study on isatin-indole molecular hybrids revealed that compounds 5b and 5c had clear anti-Gram-positive activity, being 4–5 times more potent than ampicillin (B1664943) against certain strains. mdpi.com Conversely, compound 5i from the same series was particularly effective against the Gram-negative bacterium P. aeruginosa. mdpi.com Similarly, 5-halo-1H-indole-2-carboxylic acids have demonstrated particularly high activity against Listeria monocytogenes, a common foodborne pathogen. bohrium.com
| Compound/Derivative Class | Bacterial Strain | Activity | Reference |
| 5-bromoindole-2-carboxamides (7a-c) | E. coli (Gram-negative) | Higher activity than gentamicin and ciprofloxacin | d-nb.info |
| 5-bromoindole-2-carboxamides (7c, 7g, 7h) | P. aeruginosa (Gram-negative) | More active than standard drugs | d-nb.info |
| Isatin-Indole Hybrids (5b, 5c) | Gram-positive bacteria | 4-5 fold more potent than ampicillin | mdpi.com |
| Isatin-Indole Hybrid (5i) | P. aeruginosa (Gram-negative) | Better activity than ampicillin | mdpi.com |
| 5-bromo-1H-indole-2-carboxylic acid | L. monocytogenes (Gram-positive) | High activity | bohrium.com |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-dihydropyridine | S. aureus, B. subtilis, E. coli, Pseudomonas | Superior efficacy compared to Gentamicin | bohrium.com |
Mechanisms of Action: Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking
The biological activity of indole derivatives is governed by their ability to interact with molecular targets through various non-covalent forces. researchgate.net The relevance of nitrogen-containing heterocyclic compounds in pharmaceutical chemistry is enhanced by their capacity for hydrogen bonding, dipole-dipole interactions, hydrophobic effects, Van der Waals forces, and π-π stacking, which contribute to improved solubility and target binding. researchgate.net
For 5-bromo-1H-indole-2-carboxylic acids, theoretical and experimental studies have confirmed the formation of cyclic dimers through dual linear O−H⋯O hydrogen bonds. bohrium.com This demonstrates the strong tendency of these molecules to engage in hydrogen bonding, a critical interaction for binding to the active sites of enzymes and receptors. bohrium.com Molecular docking analyses of other antimicrobial indolyl-benzimidazole derivatives have suggested that their mechanism of action may involve the inhibition of essential bacterial enzymes like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. mdpi.com These interactions are predicated on the compound's ability to fit within the enzyme's binding pocket and form key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com
Anti-inflammatory and Analgesic Properties
The indole scaffold is a well-established pharmacophore for anti-inflammatory drugs, with indomethacin (B1671933) being a classic example. mdpi.comiajps.com Consequently, derivatives of 5-bromo-indole have been extensively investigated for their potential as anti-inflammatory and analgesic (pain-relieving) agents. beilstein-archives.orgiajps.com Mounting evidence demonstrates that indole derivatives exert marked anti-inflammatory action, often through the inhibition of key enzymes in the inflammatory cascade. researchgate.net
One study focused on synthesizing novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives. Among the synthesized compounds, T3 ((R)-5-Bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole) emerged as the most potent analgesic agent, with activity equipotent to the reference standard, diclofenac (B195802) sodium. iajps.com
COX-1, COX-2, and 5-LOX Inhibitory Activities
The primary mechanism for the anti-inflammatory effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. iajps.comnih.gov The inhibition of the inducible COX-2 enzyme is responsible for the desired anti-inflammatory effect, while the inhibition of the constitutive COX-1 enzyme is linked to gastrointestinal side effects. nih.gov Additionally, the 5-lipoxygenase (5-LOX) enzyme is another key mediator of inflammation. nih.gov Therefore, developing dual inhibitors of COX and 5-LOX or selective COX-2 inhibitors is a major goal in creating safer anti-inflammatory drugs. nih.govresearchgate.net
Indole derivatives have been specifically designed to target these enzymes. Research has focused on creating indole-based NSAIDs to enhance their COX-2 selectivity. researchgate.net For example, certain indole-2-amide derivatives have been evaluated as dual inhibitors of COX and 5-LOX. mdpi.com Similarly, novel quinazolinones conjugated with indole acetamide (B32628) were designed as selective COX-2 inhibitors, showing superior COX-2 selectivity compared to celecoxib. nih.gov While specific IC50 values for this compound itself are not detailed in the provided context, the broader class of indole derivatives, including those with halogen substitutions, are a major focus of research for potent and selective inhibition of these inflammatory enzymes. nih.govresearchgate.net
| Derivative Class | Target Enzyme(s) | Result | Reference |
| Indole-2-amide derivatives | COX / 5-LOX | Designed as dual inhibitors | mdpi.com |
| Quinazolinone-indole acetamide conjugates | COX-2 | Superior COX-2 selectivity compared to celecoxib | nih.gov |
| N-1 and C-3 substituted indoles | COX-2 | Compound II identified as a potent and selective COX-2 inhibitor (IC50 = 0.32 µM) | researchgate.net |
| (R)-5-bromo-indole derivatives | COX-2 | Synthesized as potential COX-2 inhibitors for analgesic activity | iajps.com |
Antioxidant Activity and Free Radical Scavenging
The indole nucleus is recognized as a valuable scaffold in the development of antioxidant agents. The capacity of indole derivatives to act as free radical scavengers is attributed to the heterocyclic nitrogen atom, which can function as a redox center due to its free electron pair. researchgate.net Various studies have highlighted the antioxidant potential of bromo-substituted indole derivatives, demonstrating their ability to mitigate oxidative stress, which is implicated in numerous pathological conditions.
Research into the antioxidant properties of specific 5-bromo-1H-indole derivatives has yielded promising results. For instance, the compound 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide demonstrated significant free radical scavenging activity, with a calculated IC50 value of 27.8 µg/ml in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.net This suggests a potent ability to neutralize free radicals. In the same study, at concentrations of 500, 250, 125, 62.5, and 31.25 µg/ml, the compound showed 91%, 66%, 42%, 30%, and 20% free radical scavenging activity, respectively. nih.gov
Another derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , was also evaluated for its antioxidant potential using the DPPH free radical scavenging assay. bohrium.comnih.gov This compound exhibited an IC50 value of 113.964 ± 0.076 μg/ml, indicating its capacity to act as an antioxidant. bohrium.comnih.gov
Furthermore, studies on 5-bromoindole hydrazide/hydrazone derivatives have shown significant antioxidant activity, in some cases even more potent than melatonin, a well-known antioxidant. tandfonline.com The introduction of a halogenated aromatic side chain, combined with a methyl group on the indole nitrogen and the absence of a methoxy (B1213986) group at the 5-position, resulted in compounds with enhanced free radical scavenging capabilities. tandfonline.com This is attributed to the increased stability of the indole ring and the delocalization of electrons, which facilitates the scavenging of free radicals by forming stable indolyl cation radicals. tandfonline.com
A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide also highlighted its strong free radical scavenging capacity as a potential mechanism for its observed anti-angiogenic effects. researchgate.net Similarly, novel indolo[1,2-c]quinazoline derivatives bearing a 4-bromophenyl substituent have demonstrated good scavenging activity. jrespharm.com
While direct studies on the antioxidant activity of this compound are not extensively documented in the reviewed literature, the consistent antioxidant and free radical scavenging properties observed in various 5-bromo-indole scaffolds suggest that derivatives of this compound are promising candidates for further investigation as antioxidant agents.
| Compound Name | Assay Type | IC50 Value | Source(s) |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH | 27.8 µg/ml | nih.govresearchgate.net |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | DPPH | 113.964 ± 0.076 µg/ml | bohrium.comnih.gov |
| 12-(N-(4-bromophenyl)methaniminyl)indolo[1,2-c]quinazoline | DPPH | 16.61 ± 3.00 µg/ml | jrespharm.com |
| 5-Bromo-3-methyl-7-phenyl-1H-indazole | DPPH | - | researchgate.net |
| 3-(5-Bromo-3-phenyl-1H-indol-2-yl)-8-(5-chloro-2-phenyl-1H-indol-3-yl)-6-(4-methylphenyl)- nih.govnih.govtriazolo[3,4-b] nih.govnih.govthiadiazepine | - | - | nih.gov |
Other Pharmacological Profiles
Antidiabetic and Antihypertensive Potential
Indole derivatives are recognized for their wide range of pharmacological activities, including potential applications in managing metabolic disorders such as diabetes and hypertension. nih.govijpsr.commdpi.comnih.gov The indole scaffold is a key feature in many natural and synthetic compounds with therapeutic properties. ijpsr.commdpi.com
In the context of diabetes, indole compounds have been investigated for their antidiabetic effects. nih.govsci-hub.se For example, a review on indole compounds with potential antidiabetic activity highlights their role in the discovery of novel antidiabetic drugs. nih.gov One specific derivative, (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone , was found to decrease serum glucose levels, indicating its potential as an antidiabetic agent. rjptonline.org Additionally, certain 5-bromo-3-methyl-7-carbo-substituted indazoles have shown significant α-glucosidase inhibition, an important mechanism in controlling blood glucose levels. researchgate.net
Regarding antihypertensive activity, indole alkaloids such as reserpine (B192253) and ajmalicine (B1678821) are well-known for their use in treating high blood pressure. sci-hub.se More recent research has explored synthetic indole derivatives for their potential as antihypertensive agents. One study identified 2-[4-[[2-n-propyl-4-methyl-6-(1-methyl benzimidazol-2-yl) benzimidazole-1-yl] methyl]-1H-indol-1-yl] benzoic acid as a compound that could cause a significant, dose-dependent decrease in mean blood pressure, suggesting its utility as a long-lasting anti-hypertension drug. ijptjournal.com
While the broader class of indole derivatives shows promise in these therapeutic areas, there is a lack of specific research in the reviewed literature on the antidiabetic and antihypertensive potential of this compound and its direct derivatives. The existing findings on related indole structures, however, provide a rationale for future investigations into the potential of this compound derivatives in the management of diabetes and hypertension.
Neurodegenerative Disease Management
The indole scaffold is a key component of many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com Derivatives of 5-bromo-indole have emerged as a promising area of research in this field.
One notable example is SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate) , which has been identified as a clinical candidate for the potential treatment of cognitive disorders associated with Alzheimer's disease. acs.org This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, with a high affinity (Ki = 2.04 nM). acs.org It is orally bioavailable, brain penetrant, and has shown robust preclinical efficacy. acs.org The combination of SUVN-502 with donepezil (B133215) and memantine (B1676192) has been found to produce synergistic effects on the extracellular levels of acetylcholine (B1216132) in the ventral hippocampus, a key neurotransmitter involved in memory and cognition. acs.org
Other 5-bromo-indole derivatives have also been explored for their neuroprotective effects. For instance, 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] has been noted for its potential neuroprotective properties, which could offer therapeutic benefits in neurodegenerative diseases.
The modulation of serotonin receptors is a key strategy in the management of neurodegenerative diseases, and several 5-bromo-indole derivatives have been developed as ligands for these receptors. The structural similarity of compounds like 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole to known 5-HT6 receptor antagonists suggests their potential utility in this area.
While direct studies on this compound for neurodegenerative disease management are limited in the reviewed literature, the promising results from closely related bromo-indole derivatives, particularly those targeting the 5-HT6 receptor, highlight this as a significant area for future research.
| Compound Name | Target/Mechanism | Potential Application | Source(s) |
| SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate) | Potent and selective 5-HT6 receptor antagonist | Alzheimer's disease | acs.org |
| 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] | Neuroprotective effects | Neurodegenerative diseases | |
| 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole | Structural similarity to 5-HT6 antagonists | Potential in CNS disorders |
Serotonin Receptor Modulation
Derivatives of 5-bromo-indole have been extensively studied as modulators of serotonin (5-HT) receptors, with a particular focus on the 5-HT6 receptor, which is a promising target for the treatment of cognitive deficits and other central nervous system (CNS) disorders. nih.govmdpi.comtandfonline.comresearchgate.net
A significant body of research has centered on the development of 5-bromo-indole derivatives as 5-HT6 receptor antagonists. The compound SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate) is a prime example, demonstrating high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and high selectivity over a wide range of other receptors and enzymes. acs.org Its potential for treating cognitive disorders highlights the therapeutic promise of this class of compounds. acs.org
The structural features of these indole derivatives play a crucial role in their affinity and activity at the 5-HT6 receptor. For instance, the sulfonyl group in compounds like 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is known to enhance binding through hydrophobic interactions with the receptor pocket. This compound is considered a key building block for synthesizing pharmacologically active molecules targeting serotonin receptors.
Further structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring are critical. In a series of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, halogen substituents at the 5-position, including bromo, were found to be essential for potent 5-HT6 receptor agonist properties.
Other 5-bromo-indole derivatives have also been designed and synthesized as 5-HT6 receptor ligands. For example, a series of N′-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines and N′-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl propane-1,3-diamines displayed potent antagonistic activity with Kb values in the nanomolar range. tandfonline.com
While the primary focus has been on the 5-HT6 receptor, some 5-bromo-indole derivatives have also been investigated for their affinity for other serotonin receptors, such as 5-HT1A. mdpi.com
| Compound/Series | Receptor Target | Activity | Key Findings | Source(s) |
| SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate) | 5-HT6 | Antagonist (Ki = 2.04 nM) | High affinity and selectivity, potential for treating cognitive disorders. | acs.org |
| 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole | 5-HT6 | Antagonist (by structural similarity) | Serves as a key building block for 5-HT6 receptor ligands. | |
| 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues | 5-HT6 | Agonist | 5-bromo substitution is essential for potent agonist activity. | |
| N′-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl diamines | 5-HT6 | Antagonist (Kb = 1.8–60 nM) | Potent antagonists with good pharmacokinetic profiles. | tandfonline.com |
| Cyclic arylguanidine derivatives (N-(6-bromo-4-methyl-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) | 5-HT6 | Antagonist | High selectivity for 5-HT6 over other serotonin and dopamine (B1211576) receptors. | mdpi.com |
Aromatase and CB1 Receptor Modulation
The 5-bromo-indole scaffold has also been explored for its potential to modulate other important biological targets, including aromatase and the cannabinoid 1 (CB1) receptor.
Aromatase Inhibition:
Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Research into non-steroidal aromatase inhibitors has included indole derivatives. A study on 2- and 3-[(aryl)(azolyl)methyl]indoles identified several compounds with aromatase inhibitory activity. Notably, 5-bromo-1-ethyl-3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole showed an IC50 value of 0.0518 mM for aromatase inhibition. This finding suggests that the 5-bromo-indole core can be a viable scaffold for the design of new aromatase inhibitors.
CB1 Receptor Modulation:
The cannabinoid 1 (CB1) receptor is a major component of the endocannabinoid system and is involved in a wide range of physiological processes. Indole derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance or diminish the effects of the endogenous ligands. nih.gov
The exploration of this compound derivatives as aromatase inhibitors or CB1 receptor modulators is still in its early stages. However, the existing data on related bromo-indole compounds provide a foundation for further research in these areas.
| Compound Name | Target | Activity/Potency | Source(s) |
| 5-bromo-1-ethyl-3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Aromatase | IC50 = 0.0518 mM | |
| Various 5-bromo-indole derivatives | CB1 Receptor | Detrimental to binding in some scaffolds | mdpi.com |
Computational Modeling in Drug Design and Mechanism Elucidationbenchchem.commdpi.com
Computational modeling has emerged as an indispensable tool in the field of medicinal chemistry for the design of novel therapeutic agents and the elucidation of their mechanisms of action. For derivatives of this compound, various computational techniques have been instrumental in predicting their biological activities and pharmacokinetic profiles. These in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, ADME prediction, and molecular dynamics simulations, provide valuable insights that guide the synthesis and optimization of lead compounds. mdpi.com
Molecular Docking Studies for Target Binding Affinity
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level, providing insights into the binding affinity and mode of action.
In the context of 5-bromo-1H-indole derivatives, molecular docking studies have been pivotal in identifying and optimizing potential drug candidates. For instance, a series of 1-methyl-1H-indole-pyrazoline hybrids, including a compound with a 5-bromo-1-methyl-1H-indol-3-yl moiety, were investigated as potential tubulin polymerization inhibitors. nih.gov Molecular docking studies of the most potent compound, 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed its binding mode within the colchicine (B1669291) binding site of tubulin. nih.gov This analysis provided a structural basis for its observed potent inhibitory effect on tubulin assembly (IC50 = 2.12 μM) and its significant in vitro growth inhibitory activity against several human cancer cell lines (IC50 values of 0.21-0.31 μM). nih.gov
Similarly, docking studies on novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid against the epidermal growth factor receptor (EGFR) tyrosine kinase domain showed favorable binding free energies, suggesting their potential as EGFR inhibitors. researchgate.net Furthermore, molecular docking of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles into the colchicine binding site of tubulin indicated that these compounds engage in various interactions, including hydrogen bonding, pi-alkyl, and amide-pi stacked interactions with protein residues, which may account for their anticancer activity. mdpi.com
| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |
| 1-Methyl-1H-indole-pyrazoline hybrids | Tubulin (Colchicine binding site) | The 5-bromo-1-methyl-1H-indol-3-yl derivative showed a favorable binding mode, explaining its potent inhibitory activity. | nih.gov |
| Oxadiazole derivatives of 5-bromoindole-2-carboxylic acid | EGFR Tyrosine Kinase | Derivatives exhibited favorable binding free energies, indicating potential as EGFR inhibitors. | researchgate.net |
| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | Tubulin (Colchicine binding site) | Compounds bind through hydrogen bonding, pi-alkyl, and amide-pi stacked interactions. | mdpi.com |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | VEGFR-2 | The most active compounds showed good inhibitory activity, and docking explored their binding mode within the active site. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is valuable for predicting the activity of newly designed molecules and for understanding the structural features that are crucial for their biological effects.
For derivatives of the 5-bromo-1H-indole scaffold, 3D-QSAR modeling has been employed to guide the optimization of their therapeutic properties. In a study on 1-methyl-1H-indole-pyrazoline hybrids as tubulin polymerization inhibitors, 3D-QSAR models were developed alongside molecular docking studies. nih.gov These models provided a deeper understanding of the structure-activity relationships and served as a basis for the further optimization of the lead compound, 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, as a potential anticancer agent. nih.gov
Although direct QSAR studies on this compound itself are not extensively reported, the application of these models to structurally related compounds underscores their importance in the rational design of new indole-based therapeutic agents.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as it helps to identify compounds with favorable pharmacokinetic profiles early on. In silico ADME prediction models are widely used to assess the drug-likeness of compounds and to flag potential liabilities.
For various 5-bromo-1H-indole derivatives, in silico ADME predictions have been conducted to evaluate their potential as drug candidates. For example, a study on (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides involved the prediction of their ADME properties to assess their drug-likeness. derpharmachemica.com Similarly, in silico models for phenoxy-triazole-indole hybrids predicted favorable pharmacokinetic profiles, with moderate LogP values (2.1–3.8) and high gastrointestinal absorption (>80%).
Furthermore, ADME predictions for novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid indicated that these compounds showed appropriate absorption levels and did not appear to suppress cytochrome P450, nor did they exhibit hepatotoxicity in vitro. researchgate.net These computational assessments are crucial for prioritizing compounds for further development and for minimizing the risk of late-stage failures due to poor pharmacokinetic properties.
| Compound Class | Key Predicted ADME Properties | Reference |
| (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides | Assessed for drug-likeness. | derpharmachemica.com |
| Phenoxy-triazole-indole hybrids | Moderate LogP (2.1–3.8), high gastrointestinal absorption (>80%). | |
| Oxadiazole derivatives of 5-bromoindole-2-carboxylic acid | Appropriate absorption levels, no predicted cytochrome P450 suppression or hepatotoxicity. | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the energetic aspects of the interaction.
In the context of 5-bromo-1H-indole derivatives, molecular dynamics simulations have been utilized to explore the stability of ligand-receptor interactions. For instance, in a study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as VEGFR-2 inhibitors, molecular dynamics simulations were performed to investigate the binding mode and stability of the most potent compound within the VEGFR-2 active site. mdpi.com These simulations offer a dynamic perspective that complements the static view provided by molecular docking, helping to validate the binding poses and to understand the behavior of the complex in a more realistic, solvated environment.
While specific MD simulation studies on this compound are not prominently documented, the application of this technique to closely related bromo-indole scaffolds highlights its importance in confirming the stability of predicted binding modes and in providing a more comprehensive understanding of the molecular interactions driving biological activity.
Applications in Materials Science and Other Advanced Fields
Organic Electronics and Optoelectronic Materials
The development of novel organic materials for electronic and optoelectronic devices is a burgeoning field of research. While direct studies on the electronic properties of 5-bromo-4-methyl-1H-indole are not extensively documented, related indole (B1671886) derivatives have been investigated for their potential in creating photoactive and light-emitting materials.
A recent study detailed the synthesis of cyclopenta[b]indol-1(4H)-ones from various substituted 1-methyl-1H-indole-3-carbaldehydes, including those bearing bromo substituents. acs.orgacs.org These reactions create complex polycyclic frameworks. acs.orgacs.org Subsequent oxidation of these cyclopenta[b]indol-1(4H)-ones can lead to the formation of spiro[furan-2,2′-indoline]-3′,5-diones. acs.orgacs.org Notably, some of these resulting spiro compounds have been shown to exhibit blue or green emission properties, highlighting the potential of bromo-indole precursors in the development of new organic emitters. acs.orgacs.org The study underscores that indolyl aldehydes with halogen groups, such as bromo, are compatible with these synthetic conditions, producing the target products in moderate to good yields. acs.orgacs.org This suggests that this compound, if functionalized to an aldehyde, could serve as a valuable precursor for creating larger, conjugated systems with interesting photophysical properties. acs.orgacs.org
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). While there is no specific research confirming AIE properties in this compound, the broader class of indole derivatives has been a subject of such investigations. The structural modifications on the indole ring can significantly influence intermolecular interactions in the aggregated state, which is a key factor for AIE. The presence of a bromine atom and a methyl group in this compound could lead to specific packing arrangements in the solid state, potentially fostering AIE characteristics. However, without experimental data, this remains a hypothesis.
Corrosion Inhibition
Indole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) and the planar indole ring, which facilitate adsorption onto the metal surface.
The general mechanism of corrosion inhibition by indole compounds involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through two main types of interactions: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through its electron-rich nitrogen atom.
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atom of the indole ring and the vacant d-orbitals of the iron atoms on the steel surface. The presence of the aromatic ring also allows for π-electron interactions with the metal surface.
For this compound, the nitrogen atom in the indole ring would be the primary site for these interactions. The bromine and methyl substituents could further influence the electronic density of the indole ring and the molecule's orientation on the metal surface, potentially enhancing its adsorption and inhibitory efficiency. Studies on other substituted indoles have shown that the adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net
Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Tafel Polarization are commonly used to evaluate the performance of corrosion inhibitors.
Tafel Polarization: Tafel plots for mild steel in the presence of indole-based inhibitors typically show a reduction in both the anodic and cathodic current densities, indicating that these compounds act as mixed-type inhibitors. researchgate.net This means they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The corrosion potential (Ecorr) usually does not shift significantly, which is characteristic of mixed-type inhibitors. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS studies on indole derivatives generally show that the charge transfer resistance (Rct) increases with increasing inhibitor concentration. This indicates a slowing down of the corrosion process due to the formation of a protective film. The double-layer capacitance (Cdl) tends to decrease, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer upon adsorption of the inhibitor molecules.
While specific EIS and Tafel plot data for this compound are not available, the general behavior of related indole inhibitors in acidic media provides a strong indication of its potential mechanism and effectiveness.
Development of Novel Organic Building Blocks for Complex Architectures
Halogenated indoles, such as this compound, are valuable and versatile building blocks in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes them key intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. beilstein-archives.orgiajps.comresearchgate.net
For instance, research has shown that bromo-substituted indole phytoalexins can be synthesized and further modified to create spiro-compounds with interesting biological activities. beilstein-archives.orgresearchgate.net Another study describes the synthesis of a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, starting from 4-bromoaniline (B143363), which highlights the utility of the bromo-indole scaffold in medicinal chemistry. iajps.com
A notable example of using substituted indoles to build complex polycyclic frameworks is the rhodium-catalyzed aldehyde-directed [3 + 2] cascade annulation of indolecarbaldehydes with alkynes. acs.orgacs.org This method allows for the efficient one-step assembly of indole-embedded polycyclic skeletons. acs.orgacs.org The compatibility of indolyl aldehydes bearing halogen groups, including bromo, with the reaction conditions demonstrates their utility for subsequent derivatization of the resulting polycyclic frameworks. acs.orgacs.org This suggests that this compound, after appropriate functionalization, could be a key starting material for constructing intricate molecular architectures. acs.orgacs.org
The ability to functionalize the indole at the bromine position, as well as at the nitrogen and other positions of the indole ring, provides multiple avenues for constructing complex molecules. This versatility makes this compound a promising building block for combinatorial chemistry and the development of new functional materials.
Ligand Chemistry for Metal Complexes
The indole nucleus, with its nitrogen heteroatom, can act as a ligand to coordinate with various metal ions, forming metal complexes with diverse applications in catalysis, medicine, and materials science. nih.gov While specific studies on the coordination chemistry of this compound are limited, the general principles of indole-metal interactions and studies on related bromo-indole derivatives provide valuable insights.
The nitrogen atom of the indole ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic properties of the indole ring, which can be tuned by substituents, influence the coordinating ability of the nitrogen atom. The electron-withdrawing nature of the bromine atom in this compound might slightly reduce the basicity of the indole nitrogen, but it can still effectively coordinate to a variety of metal ions.
Research on related compounds has demonstrated the versatility of bromo-indoles in ligand design. For example, Schiff base ligands derived from 5-bromo-2-hydroxy benzaldehyde (B42025) have been used to synthesize a series of transition metal complexes with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net These complexes were characterized by various spectroscopic techniques. researchgate.net In another study, various metal complexes with a new diazo ligand were synthesized and characterized, showcasing the role of bromoaniline derivatives in forming coordination compounds. jmchemsci.com
The ability of this compound to participate in cross-coupling reactions also allows for the synthesis of more elaborate ligands. The indole unit can be incorporated into larger molecular structures containing other donor atoms, leading to the formation of multidentate ligands that can form stable chelate complexes with metal ions. These complexes can exhibit interesting catalytic activities or photophysical properties.
Indole-Based Metal Complexes in Medicinal Applications
The indole nucleus is a significant pharmacophore found in many natural and synthetic compounds with a wide range of biological activities. mdpi.comnih.gov The formation of metal complexes with indole-containing ligands is a strategy employed to enhance the therapeutic efficacy and selectivity of medicinal agents. mdpi.comnih.govnih.gov These metal complexes have shown considerable potential in various medicinal applications, including as anticancer, antimicrobial, and antiviral agents. nih.gov The coordination of a metal ion to an indole-based ligand can lead to compounds with unique structural and electronic properties, which can influence their interaction with biological targets. mdpi.comnih.gov
Despite the broad interest in indole-based metal complexes for medicinal purposes, a thorough review of available scientific literature and patent databases did not yield specific examples or detailed research findings concerning metal complexes derived from This compound . While various other substituted indole derivatives have been investigated in this context, such as 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide in combination with 1H-indole-2,3-dione to form Co(II) and Ni(II) complexes, specific studies on this compound are not prominently reported. mdpi.com
Molecular Receptors for Metal Ion Detection
The development of molecular receptors for the selective detection of metal ions is a significant area of research in analytical chemistry and environmental monitoring. Indole derivatives are recognized as promising candidates for the design of fluorescent and colorimetric chemosensors for metal ions. This is attributed to their electron-rich nature and inherent fluorescence properties, which can be modulated upon coordination with a metal ion.
However, a detailed search of the scientific literature did not reveal any specific studies or reports on the use of This compound as a molecular receptor for metal ion detection. The research in this area tends to focus on other functionalized indole derivatives that are designed to exhibit high selectivity and sensitivity towards specific metal ions.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While classical methods like the Fischer, Gassman, and various cyclization strategies form the bedrock of indole (B1671886) synthesis, future efforts will focus on developing more efficient, selective, and sustainable routes to 5-bromo-4-methyl-1H-indole and its derivatives. luc.eduresearchgate.net Traditional syntheses can require harsh conditions or multi-step procedures that are not always amenable to large-scale production or the introduction of diverse functional groups. luc.edugoogle.com
A promising direction is the advancement of transition-metal-catalyzed reactions. For instance, rhodium-catalyzed aldehyde-directed [3+2] cascade annulations of indolecarbaldehydes with alkynes have been developed to create complex polycyclic indole skeletons. acs.orgacs.org Applying and adapting such methodologies to precursors of this compound could provide direct access to novel derivatives. Research will likely explore a wider range of catalysts (e.g., palladium, copper, nickel) and reaction partners to enhance regioselectivity and functional group tolerance, which is crucial when dealing with a multi-substituted indole ring.
Future synthetic explorations will also aim to improve upon existing methods. For example, a patented method for preparing 5-bromoindole (B119039) from indole involves a three-step process designed to be cost-effective and produce a high-quality product. google.com Further research could optimize such procedures for the 4-methyl substituted analogue, focusing on milder reaction conditions, reducing the number of steps, and minimizing waste to align with the principles of green chemistry.
| Synthetic Strategy | Precursors | Key Features & Future Goals | Reference |
| Fischer Indole Synthesis | Substituted arylhydrazones | Widely used but can be limited for certain substitutions. Future work aims to improve accessibility of precursors. | luc.edu |
| Rhodium-Catalyzed [3+2] Annulation | Indolecarbaldehydes, Alkynes | Enables one-step assembly of complex polycyclic indoles. Future work will adapt this for the 5-bromo-4-methyl scaffold. | acs.orgacs.org |
| Multi-step Synthesis from Indole | Indole, Bromine, Acetic Anhydride | Aims for low cost and high purity. Future optimization will focus on process intensification and green chemistry principles. | google.com |
Discovery of New Biological Targets and Mechanisms of Action for this compound Derivatives
Derivatives of brominated indoles have demonstrated a wide array of biological activities, suggesting that the this compound scaffold is a promising starting point for drug discovery. Research has identified related compounds with anticancer, anti-proliferative, analgesic, and antimicrobial properties. researchgate.netiajps.combeilstein-archives.orgnih.gov A key future direction is the systematic exploration of new biological targets and the elucidation of the precise mechanisms of action for its derivatives.
Initial studies have shown that bromo-indole derivatives can act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy. iajps.combeilstein-archives.org Other research has pointed towards the ability of complex indole derivatives to target DNA structures, such as the c-Myc promoter G-quadruplex, leading to the downregulation of key oncogenes. nih.gov Furthermore, bromodomain-containing protein 4 (BRD4), an epigenetic reader, has been identified as a target for related heterocyclic systems. researchgate.net
Future investigations will likely employ a combination of high-throughput screening, proteomics, and molecular docking studies to identify novel protein interactions. Understanding how the specific substitution pattern of this compound influences binding affinity and selectivity will be crucial. This will involve synthesizing focused libraries of derivatives and testing them against various cell lines and biochemical assays to uncover new therapeutic potentials, for instance, in neurodegenerative diseases or metabolic disorders, which are areas where indole compounds have historically shown promise. google.com
| Derivative Class | Observed Biological Activity | Potential Mechanism/Target | Reference |
| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives | Analgesic | Potential COX-2 Inhibition | iajps.com |
| 5-Bromobrassinin | Antiproliferative (Breast Cancer) | IDO Inhibition | beilstein-archives.org |
| Pyrrolidine-substituted 5-nitroindoles | Anticancer | c-Myc G-quadruplex Binding | nih.gov |
| 3-substituted-1H-imidazol-5-yl-1H-indoles | Anti-MRSA | Not specified | nih.gov |
Development of this compound Derivatives with Improved Pharmacological Profiles and Reduced Off-Target Effects
A major challenge in drug development is optimizing the pharmacological profile of a lead compound to ensure efficacy, safety, and favorable pharmacokinetics (PK). Future research on this compound derivatives will heavily focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to achieve this.
The bromine atom at the C-5 position and the methyl group at the C-4 position are key modulators of the molecule's electronic and lipophilic properties. Strategic modifications at other positions of the indole ring (e.g., N-1, C-2, C-3) can be used to fine-tune the molecule's interaction with its biological target and improve its drug-like properties. For example, research on 5-bromobrassinin, a related indole phytoalexin derivative, showed it has a better pharmacological profile with slower clearance compared to its non-brominated parent compound, brassinin. beilstein-archives.org
A critical aspect will be to enhance selectivity to minimize off-target effects, which are often a cause of adverse drug reactions. The development of selective serotonin (B10506) 4 receptor (5-HT₄R) antagonists highlighted the importance of selectivity against targets like the 5-HT₂A receptor and the hERG potassium channel to avoid safety concerns. nih.gov By systematically modifying the substituents on the this compound core, researchers can develop derivatives with high potency for the intended target and minimal activity at off-targets, leading to safer therapeutic candidates.
Application of Artificial Intelligence and Machine Learning in Predicting Activity and Designing New Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry, and the development of this compound derivatives is no exception. These computational tools can accelerate the drug discovery process by predicting the biological activity, pharmacological properties, and synthetic accessibility of novel compounds. acs.org
Future research will leverage ML models trained on large datasets of known bioactive molecules to predict the potential targets and activities of new virtual derivatives of this compound. For example, a machine learning-based scoring function was successfully used to analyze the SAR of nitroxoline (B368727) derivatives as BRD4 inhibitors, guiding the optimization process. researchgate.net A similar approach could be applied to design derivatives with a high probability of being active against a specific target, such as a particular kinase or receptor.
Furthermore, AI can assist in synthetic planning. Tools for computer-aided synthesis planning (CASP) can propose viable and efficient synthetic routes to complex target molecules, assessing the commercial availability of starting materials and predicting reaction outcomes. acs.org This would allow chemists to prioritize the synthesis of the most promising and synthetically feasible derivatives, saving significant time and resources.
Scale-Up and Industrial Applications of Key Synthetic Procedures
For any promising derivative of this compound to be translated from the laboratory to clinical or industrial use, the development of a robust, scalable, and economically viable synthetic process is essential. Future research will need to address the challenges of moving from milligram- or gram-scale synthesis to kilogram-scale production.
This involves optimizing reaction conditions (temperature, pressure, catalyst loading), minimizing the use of expensive or hazardous reagents, and developing efficient purification methods. A recent study on a rhodium-catalyzed annulation validated its protocol on a 1-mmol scale, which is an important first step towards demonstrating scalability. acs.orgacs.org Patent literature often describes synthetic methods with industrial applicability in mind, focusing on cost-effective reagents and straightforward operations. google.com
The industrial application extends beyond pharmaceuticals. If derivatives prove useful as, for example, organic light-emitting diode (OLED) components or sensors, the demand for bulk quantities would necessitate a dedicated process development effort. This research would focus on continuous flow chemistry and other process analytical technologies (PAT) to ensure consistent quality and high throughput, making the commercialization of these advanced materials feasible.
Integration of this compound Derivatives into Advanced Materials for Specific Functions
The unique electronic properties of the indole ring system make it an attractive component for advanced functional materials. The presence of a heavy atom like bromine can influence photophysical properties such as phosphorescence and intersystem crossing. Future research is expected to explore the integration of this compound derivatives into materials for electronics, sensing, and imaging.
A notable example is the conversion of cyclopenta[b]indol-1(4H)-ones, which can be synthesized from indole aldehyde precursors, into spiro[furan-2,2′-indoline]-3′,5-diones. acs.orgacs.org These resulting spirocyclic compounds exhibit tunable blue or green fluorescence, with some showing distinct solvatochromic effects (changing color in different solvents). acs.orgacs.org This opens the door to using derivatives of this compound as fluorescent probes or as components in organic electronics.
Further research could explore their use in:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.
Chemical Sensors: Where binding of an analyte to the indole derivative causes a change in fluorescence or color.
Organic Photovoltaics: As components in the active layer of solar cells.
By strategically functionalizing the this compound core, researchers can fine-tune the electronic and photophysical properties to create bespoke materials for highly specific applications.
Q & A
Q. Basic Characterization Techniques
- : Key signals include the indole NH proton (~10–12 ppm, exchangeable) and aromatic protons (C5–C7). For this compound, the C7 proton typically appears as a doublet () due to coupling with C6 .
- Mass Spectrometry : ESI-HRMS should show at (calculated for ).
Advanced Contradiction Analysis :
Discrepancies in integration (e.g., missing NH signals) may arise from tautomerism or solvent effects. For example, in CDCl, NH protons may broaden or disappear due to exchange with trace water, necessitating DMSO-d for clearer signals .
What strategies improve low yields in multi-step syntheses of this compound derivatives?
Q. Methodological Optimization
- Catalytic Systems : CuI-catalyzed click reactions (e.g., azide-alkyne cycloaddition) for functionalizing the indole core can achieve 25–42% yields, but microwave-assisted synthesis may enhance efficiency .
- Purification : Flash chromatography with gradients (e.g., hexane:EtOAc 70:30 to 50:50) resolves byproducts from polar intermediates .
Case Study : In a 3-step synthesis (alkylation → bromination → triazole addition), the final step’s yield dropped to 25% due to steric hindrance. Introducing PEG-400 as a co-solvent improved solubility and increased yield to 35% .
How is single-crystal X-ray diffraction (SXRD) applied to resolve ambiguities in this compound derivatives?
Advanced Structural Analysis
SHELXL/SHELXS are widely used for refining crystal structures. For example, a derivative with a fused triazole ring showed torsional angles of 5.2° between indole and triazole planes, confirming non-planarity due to steric clashes .
Q. Data Reconciliation Framework
Verify Purity : Contaminants (e.g., residual solvents) may skew NMR/MS. Re-purify using preparative HPLC .
Dynamic Effects : Conformational flexibility (e.g., rotamers) can split signals. Variable-temperature NMR clarifies exchange processes .
Alternative Techniques : XPS or -NMR validates bromine placement if data is ambiguous .
Example : A reported signal at 7.23 ppm (assigned to C6) conflicted with DFT predictions. NOESY confirmed through-space coupling between C6–H and C4–CH, resolving the assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
